3-Azido-L-Alanine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

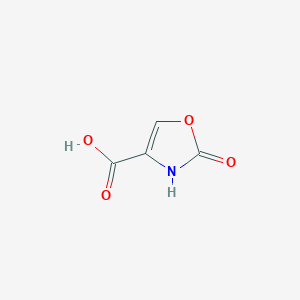

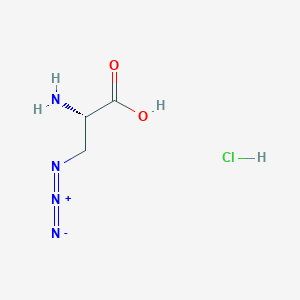

3-Azido-L-alanina (clorhidrato) es un derivado del aminoácido alanina, donde el grupo amino es sustituido por un grupo azido. Este compuesto se utiliza a menudo en la investigación bioquímica debido a su reactividad única, particularmente en aplicaciones de química click. La fórmula empírica de 3-Azido-L-alanina (clorhidrato) es C3H6N4O2 · HCl, y tiene un peso molecular de 166.57 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-Azido-L-alanina (clorhidrato) típicamente implica la introducción del grupo azido a un derivado de serina. Se han desarrollado varios métodos para este propósito:

Apertura de anillo de la N-(fluoruro de fenilo) Sulfamidato de Serina cíclico: Este método implica la apertura de anillo de un intermedio de sulfamidato cíclico.

Apertura de (S)-3-amino-2-oxetanona: Este método implica la apertura de un anillo de oxetanona.

Bromación suave seguida de Azidación: Este método implica la bromación del grupo hidroxilo seguida de sustitución con azida de sodio.

Reacción de Mitsunobu: Este método implica el tratamiento del compuesto con trifenilfosfina, ácido hidrácido y azodicarboxilato.

Activación del Grupo Hidroxilo por Cloruro de Mesilo o Cloruro de Tosilo: Este método implica la activación del grupo hidroxilo seguida de sustitución con azida de sodio.

Métodos de Producción Industrial

Los métodos de producción industrial para 3-Azido-L-alanina (clorhidrato) no están bien documentados en la literatura. Las rutas sintéticas mencionadas anteriormente se pueden ampliar para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-Azido-L-alanina (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo azido puede ser sustituido por otros grupos funcionales.

Reacciones de Cicloadición: El grupo azido puede participar en reacciones de cicloadición, como la cicloadición de azida-alquino catalizada por Cu(I) (CuAAC).

Reacciones de Reducción: El grupo azido puede ser reducido a un grupo amino.

Reactivos y Condiciones Comunes

Cicloadición de Azida-Alquino Catalizada por Cu(I) (CuAAC): Esta reacción implica el uso de catalizadores de cobre(I) y alquinos para formar triazoles.

Azida de Sodio: Se utiliza en reacciones de sustitución para introducir el grupo azido.

Trifenilfosfina e Hidrazina: Se utilizan en reacciones de reducción para convertir el grupo azido a un grupo amino.

Productos Principales

Triazoles: Formados a partir de reacciones de cicloadición.

Derivados de Amino: Formados a partir de reacciones de reducción.

Aplicaciones Científicas De Investigación

3-Azido-L-alanina (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza en química click para la funcionalización de proteínas y otras biomoléculas.

Biología: Se incorpora en proteínas para estudiar las interacciones proteína-proteína y las modificaciones de proteínas.

Medicina: Aplicaciones potenciales en el desarrollo de fármacos y sistemas de administración de fármacos.

Industria: Se utiliza en la síntesis de moléculas y materiales complejos.

Mecanismo De Acción

El mecanismo de acción principal de 3-Azido-L-alanina (clorhidrato) implica su incorporación en proteínas y la posterior modificación a través de reacciones de química click. El grupo azido en el compuesto puede reaccionar con alquinos en presencia de catalizadores de cobre(I) para formar enlaces de triazol estables. Esto permite la funcionalización precisa de proteínas y otras biomoléculas, lo que permite el estudio de las interacciones moleculares y las vías .

Comparación Con Compuestos Similares

Compuestos Similares

- 3-Azido-D-alanina (clorhidrato)

- L-Azidohomoalanina (clorhidrato)

- 3-Azido-1-propanamina

- L-Alanina metil éster (clorhidrato)

Singularidad

3-Azido-L-alanina (clorhidrato) es única debido a su incorporación específica en proteínas y su reactividad en la química click. En comparación con compuestos similares, ofrece una combinación distintiva de reactividad y estabilidad, lo que la hace particularmente útil para aplicaciones de investigación bioquímica y médica .

Propiedades

Fórmula molecular |

C3H7ClN4O2 |

|---|---|

Peso molecular |

166.57 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-azidopropanoic acid;hydrochloride |

InChI |

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1 |

Clave InChI |

MQDWRZHPCDDSJZ-DKWTVANSSA-N |

SMILES |

C(C(C(=O)O)N)N=[N+]=[N-].Cl |

SMILES isomérico |

C([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |

SMILES canónico |

C(C(C(=O)O)N)N=[N+]=[N-].Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)

![Methyl 2-[(15S)-10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2862096.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2862100.png)

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2862104.png)

![5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2862106.png)

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)

![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)